Cas no 104169-10-0 (Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI))
104169-10-0 structure
Product Name:Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
CAS No:104169-10-0
MF:C16H15NS
MW:253.36200261116
CID:126049
PubChem ID:13566458
Update Time:2025-04-18
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- 3-METHYL-2-[(E)-2-PHENYLETHENYL]-2H-1,3-BENZOTHIAZOLE
- 104169-10-0
-
- Inchi: 1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+
- InChI Key: NVYGHKKDZBBWMV-VAWYXSNFSA-N
- SMILES: S1C2C=CC=CC=2N(C)C1/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 253.09265
- Monoisotopic Mass: 253.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 28.5Ų
Experimental Properties
- PSA: 3.24
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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